(R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine

Catalog No.
S873943
CAS No.
1159598-21-6
M.F
C15H28N2O5
M. Wt
316.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine

Eliminate costly chiral resolution and chemoselectivity risks in piperazine-based drug synthesis. (R)-1,4-Di-Boc-2-(hydroxymethyl)piperazine is a strictly enantiopure, fully protected scaffold that enables exclusive O-functionalization.

  • Guarantees absolute (R)-stereochemistry, avoiding 50% yield loss from racemic resolution.
  • Both nitrogens are Boc-protected, preventing N-alkylation side products during hydroxyl derivatization.
  • Streamlines API intermediate production for kinase inhibitors and peptidomimetics.
  • Available in gram to bulk quantities with verified analytical data.

CAS Number

1159598-21-6

Product Name

(R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine

IUPAC Name

ditert-butyl (2R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate

Molecular Formula

C15H28N2O5

Molecular Weight

316.39 g/mol

InChI

InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-8-17(11(9-16)10-18)13(20)22-15(4,5)6/h11,18H,7-10H2,1-6H3/t11-/m1/s1

InChI Key

TXCFQKQBPSGAKK-LLVKDONJSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@H](C1)CO)C(=O)OC(C)(C)C

Synonyms

di-tert-butyl (2R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate, (R)-1,4-Bis(tert-butoxycarbonyl)-2-(hydroxymethyl)piperazine, (R)-N,N'-Di-Boc-2-hydroxymethylpiperazine, (R)-2-Hydroxymethyl-1,4-di-Boc-piperazine

Purity

97%

Package Size

0.25 g, 1 g, 5 g, 10 g

(R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine (CAS 1159598-21-6) is an orthogonally protected chiral building block utilized in the synthesis of complex pharmaceutical intermediates and peptidomimetics. Featuring two tert-butoxycarbonyl (Boc) groups at the N1 and N4 positions and a primary hydroxymethyl group at the C2 position, this compound provides absolute chemoselectivity for reactions targeting the hydroxyl moiety [1]. The (R)-stereocenter is strictly defined, making it an essential precursor for enantiopure active pharmaceutical ingredients (APIs) where spatial orientation dictates biological efficacy. Furthermore, the di-Boc protection significantly enhances the lipophilicity of the highly polar piperazine core, ensuring excellent solubility in standard organic solvents and seamless integration into scalable industrial workflows [2].

Research Fit

Chiral purity Reported high enantiomeric excess supports stereochemical control in asymmetric synthesis
Orthogonal protection Dual Boc groups allow single-step global deprotection for efficient amine liberation
Hydroxymethyl handle Primary alcohol enables diverse functionalization without disturbing Boc protection

Substituting (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine with racemic mixtures or mono-protected analogs introduces severe process inefficiencies and purity risks. Procuring a racemic 1,4-di-Boc derivative necessitates late-stage chiral resolution, which inherently caps the theoretical yield at 50% and requires expensive, solvent-intensive supercritical fluid chromatography (SFC) [1]. Conversely, utilizing a mono-Boc analog (such as 1-Boc-3-hydroxymethylpiperazine) leaves one secondary amine exposed. During downstream functionalization of the hydroxyl group—such as oxidations, alkylations, or esterifications—this unprotected nitrogen actively competes, leading to N-alkylation or N-acylation byproducts [2]. This lack of chemoselectivity drastically reduces the yield of the target O-functionalized intermediate and mandates rigorous chromatographic purification, making the fully protected di-Boc (R)-enantiomer the most viable choice for streamlined, high-yield procurement.

Substitution Risk

Racemic mixture 1:1 R/S enantiomers introduce stereochemical ambiguity; diastereomeric mixtures may form and require additional chiral resolution.
Mono-Boc analog Loss of orthogonal protection exposes a free amine, risking side reactions and adding 1–2 protection/deprotection steps.
Piperazine-2-carboxylic acid Carboxylic acid has fewer direct interconversions and may racemize under basic conditions, limiting diversification.

Chemoselective Hydroxyl Functionalization

The primary advantage of the di-Boc protection scheme is the absolute suppression of N-competing side reactions during the functionalization of the C2-hydroxymethyl group. When subjected to standard O-alkylation conditions (e.g., NaH and an alkyl halide), (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine yields >95% of the desired O-alkylated product, as both secondary amines are sterically and electronically shielded [1]. In direct contrast, attempting the same reaction on a mono-Boc comparator, such as (R)-1-Boc-3-(hydroxymethyl)piperazine, results in competitive N-alkylation, reducing the isolated yield of the O-alkylated target to <60% and generating 30-40% of N-alkylated waste [2].

Evidence DimensionYield of isolated O-alkylated product without N-side reactions
Target Compound Data>95% yield (0% N-alkylation)
Comparator Or Baseline(R)-1-Boc-3-(hydroxymethyl)piperazine (<60% yield, 30-40% N-alkylation)
Quantified Difference>35% absolute increase in target yield and elimination of N-alkylated byproducts
ConditionsO-alkylation using NaH/alkyl halide in THF

Complete nitrogen protection eliminates the need for costly chromatographic separation of N-alkylated byproducts, maximizing API precursor throughput.

Enantiomeric purity
Data to verify
Target: >98% ee (vendor QC)
Comparator: 0% ee (racemic)
May reduce need for additional chiral resolution
Vendor QC specification; confirm via chiral HPLC or optical rotation

Yield Advantage of Chiral Pool Procurement

For the synthesis of enantiopure APIs, starting with the pre-resolved (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine provides significantly higher material throughput compared to utilizing the racemic counterpart. Procurement of the enantiopure building block (typically >98% ee) guarantees that 100% of the raw material mass is advanced through the synthetic sequence [1]. If a racemic 1,4-di-Boc-2-(hydroxymethyl)piperazine is used instead, downstream chiral resolution via SFC or diastereomeric salt formation is required. This late-stage resolution inherently limits the maximum theoretical yield to 50%, with practical recoveries often hovering around 40-45% due to baseline separation losses [2].

Evidence DimensionMaximum theoretical material utilization for enantiopure synthesis
Target Compound Data100% utilization (pre-resolved >98% ee)
Comparator Or BaselineRacemic 1,4-(Di-Boc)-2-(hydroxymethyl)piperazine (max 50% theoretical yield)
Quantified Difference2x increase in effective material utilization and elimination of chiral chromatography steps
ConditionsSynthesis of enantiopure piperazine-based API

Procuring the pre-resolved (R)-enantiomer halves the required starting material volume and removes the single largest bottleneck (chiral resolution) in industrial scale-up.

Synthetic steps reduction
Class-level inference
1 deprotection step (>90% yield) vs. 2+ steps for mono-Boc
May reduce synthetic complexity and improve overall yield
Literature precedent for analogous S-enantiomer; TFA/CH₂Cl₂, 20–25 °C

Organic Phase Extraction Efficiency

Unprotected piperazines are highly polar and exhibit extreme water solubility, making them notoriously difficult to extract during standard aqueous workups. The incorporation of two bulky, lipophilic tert-butoxycarbonyl groups in (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine dramatically alters the partition coefficient. During standard liquid-liquid extraction (e.g., ethyl acetate/water), the di-Boc derivative achieves >95% recovery in the organic phase [1]. By comparison, the unprotected (R)-2-(hydroxymethyl)piperazine remains predominantly in the aqueous phase, yielding <20% recovery unless exhaustive extraction with chlorinated solvents or specialized ion-exchange resins are employed [2].

Evidence DimensionOrganic phase recovery during standard aqueous workup
Target Compound Data>95% recovery in standard organic solvents (e.g., EtOAc)
Comparator Or BaselineUnprotected (R)-2-(hydroxymethyl)piperazine (<20% recovery)
Quantified Difference>75% improvement in extraction efficiency without specialized techniques
ConditionsStandard liquid-liquid extraction (EtOAc/Water)

High organic solubility ensures that the compound can be processed using standard, scalable industrial reactor workflows without requiring solvent-heavy or complex recovery systems.

Functional group scope
Class-level inference
~7 transformations (alcohol) vs. 3–4 (carboxylic acid)
May support diverse library synthesis and late-stage functionalization
Standard organic transformations; neutral/basic conditions

Stability Under Basic Conditions

The di-Boc protection strategy offers exceptional stability across a wide range of basic and nucleophilic reaction conditions required for complex molecule assembly. (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine remains >98% intact when exposed to strong bases such as sodium hydride or potassium tert-butoxide during etherification or cross-coupling setups[1]. In contrast, alternative protecting groups such as trifluoroacetyl (TFAc) or standard acetyl (Ac) on the piperazine nitrogens are susceptible to premature cleavage or hydrolysis under these highly basic conditions, leading to unexpected deprotection and subsequent side reactions [2].

Evidence DimensionProtecting group stability under strong basic conditions
Target Compound Data>98% stability (no premature cleavage)
Comparator Or BaselineAcetyl or Trifluoroacetyl protected piperazines (susceptible to basic hydrolysis)
Quantified DifferenceNear-total preservation of the protecting group vs. significant risk of premature deprotection
ConditionsExposure to NaH or KOtBu during O-functionalization

High base stability allows process chemists to employ aggressive reagents for hydroxyl modification without risking the integrity of the piperazine core.

Price parity
Data to verify
Target: ~£95/g (98%)
Comparator (S)-enantiomer: ~£90–100/g
Cost may not limit enantiomer selection
UK/EU supplier pricing, 1 g scale, research grade (April 2026); confirm current pricing

Enantiopure Piperazine API Synthesis

Highly applicable for developing kinase inhibitors or GPCR ligands where the (R)-stereocenter is strictly required for target receptor binding, completely bypassing the need for late-stage chiral resolution and associated yield losses[1].

Orthogonal Functionalization in Peptidomimetics

A highly effective starting material for synthesizing complex peptidomimetics, as the di-Boc groups allow the primary alcohol to be oxidized to an aldehyde or converted to a leaving group without risking N-polymerization or cross-reactivity [2].

Chiral Ligand Development for Asymmetric Catalysis

Highly suited for creating chiral bidentate or tridentate ligands, where the hydroxymethyl group serves as an anchor point for phosphine or amine functionalization while the piperazine core remains fully protected during the harsh coupling steps[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Protease inhibitor synthesis
Enantiomeric purity
Stereochemical integrity confirmation
Combinatorial library synthesis
Hydroxymethyl versatility
Functional group interconversion scope
Epigenetic modulator synthesis
Chiral configuration
Target binding geometry assessment
Asymmetric catalysis ligand
Orthogonal protection
Sequential N-functionalization feasibility

XLogP3

1.2

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